5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a phenyl group at position 3, and a 4-methylpiperazinyl moiety at position 5. Its molecular formula is C₂₃H₂₉N₅, with an average molecular mass of 375.52 g/mol. The tert-butyl group enhances lipophilicity, while the 4-methylpiperazine substituent contributes to solubility and bioavailability, making it a candidate for drug development .
Properties
IUPAC Name |
5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJFAJLOCMDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
Attachment of the methylpiperazinyl group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Addition of the phenyl group: This is typically done through Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings:
Impact of Substituents on Pharmacokinetics: The 4-methylpiperazinyl group in the target compound enhances solubility compared to morpholine derivatives, which exhibit rapid blood clearance (e.g., 7-morpholinyl-3-phenylpyrazolo[1,5-a]pyrimidine). This is critical for sustained tumor uptake .
Biological Activity: 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives with amino/hydroxyl groups at position 7 (e.g., 18, 19 in ) show moderate antitubercular activity but high cytotoxicity (SI < 7.2), limiting therapeutic utility . Fluorinated derivatives (e.g., 2-[¹⁸F]fluoroethylaminopyrazolo[1,5-a]pyrimidine) exhibit prolonged blood retention and tumor uptake, suggesting that halogenation could enhance imaging or therapeutic efficacy .
Synthetic Flexibility :
- The target compound’s tert-butyl and piperazinyl groups are introduced via multi-step protocols involving palladium-catalyzed cross-coupling and nucleophilic substitution, similar to methods used for 5-(4'-carbamoylbiphenyl)-3-ethylpyrazolo[1,5-a]pyrimidine (82% yield) .
Therapeutic Limitations: High lipophilicity in tert-butyl-substituted derivatives may lead to nonspecific binding, as observed in 5-isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine, which requires structural optimization for selectivity .
Biological Activity
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique molecular structure features a tert-butyl group, a methylpiperazine moiety, and a phenyl group, contributing to its diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory effects.
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : Approximately 303.41 g/mol
- Structural Characteristics : The compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory and anticancer properties, suggesting that this compound may share similar mechanisms.
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Inhibits cell proliferation |
| NCI-H460 | 42.30 | Disrupts cell cycle |
These results indicate that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperazine ring or the phenyl group can significantly influence its biological activity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into their pharmacological profiles:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Enhanced anticancer activity |
| 7-Amino-pyrazolo[4,3-d]pyrimidine derivatives | Varying amino substitutions | Broad spectrum anti-cancer effects |
| Substituted pyrazolo[1,5-a]pyrimidines | Variability in side chains | Diverse pharmacological properties |
This table illustrates how structural modifications can lead to varied biological activities and highlights the importance of SAR studies in drug development.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF7 Cell Line : Demonstrated significant cytotoxicity with an IC₅₀ of 3.79 µM, indicating strong potential as an anticancer agent.
- Inflammation Model in Animal Studies : Showed reduction in inflammatory markers when administered in a controlled setting.
- Enzyme Interaction Studies : Identified binding affinities with specific kinases involved in cancer progression.
These findings underscore the compound's potential utility in therapeutic applications.
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: What spectroscopic methods are used to confirm the structure of pyrazolo[1,5-a]pyrimidines?
- 1H/13C NMR : Key signals include pyrazole C-H protons (δ 6.5–7.5 ppm) and pyrimidine carbons (δ 150–160 ppm). Tert-butyl groups show characteristic singlets at δ 1.3–1.5 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns validate substituent positions .
- X-ray crystallography : Resolves regiochemistry and steric effects of bulky groups (e.g., tert-butyl) .
Advanced: How can reaction conditions be optimized for introducing substituents at position 7?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives .
- Catalysts : Base catalysts (e.g., K2CO3) improve substitution efficiency by deprotonating the amine .
- Temperature control : Reactions at 80–100°C balance yield and decomposition risks. Microwave-assisted synthesis reduces reaction time (2–4h vs. 12h) .
Q. Table 2: Optimization Parameters for Position 7 Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +20–30% yield |
| Solvent | DMF > DMSO | Higher regioselectivity |
| Catalyst | K2CO3 (2 equiv) | +15% efficiency |
Advanced: What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?
- Anticancer : Inhibition of kinase targets (e.g., KDR) via π-π stacking interactions with the phenyl group .
- Antimicrobial : Activity against Trypanosoma brucei (IC50: 0.8–2.5 µM) due to the electron-withdrawing trifluoromethyl group .
- Anti-inflammatory : Modulation of COX-2 via the tert-butyl group’s hydrophobic interactions .
Q. Table 3: Biological Activity Profiles
| Derivative | Target | IC50/EC50 | Key Structural Feature |
|---|---|---|---|
| 5-Tert-butyl variant | KDR kinase | 12 nM | Tert-butyl for binding pocket fit |
| 7-Piperazinyl analog | Trypanosoma | 1.2 µM | Piperazine for membrane penetration |
Advanced: How to address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace tert-butyl with methyl) to isolate pharmacophores .
- Target validation : Use CRISPR knockouts or siRNA to confirm target specificity .
- Crystallographic analysis : Resolve binding modes of analogs with conflicting activity data .
Basic: What purification techniques are effective for pyrazolo[1,5-a]pyrimidines?
- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield >95% purity for tert-butyl-containing derivatives .
- Column chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane (3:7) resolves regioisomers .
Advanced: How does the tert-butyl group influence physicochemical properties?
- Lipophilicity : Increases logP by 1.5–2 units, enhancing blood-brain barrier penetration .
- Metabolic stability : Tert-butyl resists oxidative degradation by cytochrome P450 enzymes .
- Crystallinity : Bulky tert-butyl groups reduce crystal symmetry, complicating X-ray analysis .
Advanced: What computational tools aid in designing pyrazolo[1,5-a]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
